molecular formula C11H22N2O B11900197 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

Cat. No.: B11900197
M. Wt: 198.31 g/mol
InChI Key: GQWIQLATIHDIOG-UHFFFAOYSA-N
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Description

9-Ethyl-1-oxa-9-azaspiro[55]undecan-4-amine is a spirocyclic compound characterized by a unique structure that combines both an oxygen and nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine typically involves the formation of the spiro ring system through cyclization reactions. One common method involves the use of a Prins cyclization reaction, which allows for the construction of the spiro ring in a single step. The reaction conditions often include the use of acid catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its spirocyclic structure which may enhance drug stability and bioavailability.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
  • 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
  • 1-Oxa-9-azaspiro[5.5]undecan-4-one

Uniqueness

9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

9-ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

InChI

InChI=1S/C11H22N2O/c1-2-13-6-4-11(5-7-13)9-10(12)3-8-14-11/h10H,2-9,12H2,1H3

InChI Key

GQWIQLATIHDIOG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)CC(CCO2)N

Origin of Product

United States

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